Home > Products > Screening Compounds P3708 > 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide - 899746-11-3

3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2897666
CAS Number: 899746-11-3
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound belonging to the benzamide class of derivatives. It is not naturally occurring and has been primarily studied for its potential as a chemokine receptor modulator. Chemokine receptors are involved in various physiological processes, including inflammation and immune responses, making their modulation a potential therapeutic strategy for related diseases.

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide, referred to as analog 24 in the research, functions as a selective cyclin-dependent kinase (CDK) 5 inhibitor. [] It demonstrates a higher affinity for CDK5 compared to CDK2 in various cancer cell lines. Analog 24 is observed to reduce Mcl-1 protein levels in a concentration-dependent manner, suggesting its potential role in regulating apoptosis. []

Relevance: Although not directly possessing the morpholinopyridazine moiety, analog 24 shares a crucial structural similarity with 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: the benzamide core. Both compounds feature a benzamide group linked to a substituted aromatic ring, contributing to their potential biological activities. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent inhibitor targeting multiple Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w. [] Its mechanism of action involves disrupting the interactions between pro- and anti-apoptotic Bcl-2 family members, leading to the induction of apoptosis in cancer cells. []

Relevance: Navitoclax contains a morpholine group, which is also present in 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide. This shared structural element might contribute to their potential roles in influencing cellular processes, although their specific targets and mechanisms may differ. [] Additionally, both compounds incorporate a benzamide core within their structures, further highlighting a structural connection between them. []

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

Compound Description: Moiety 27 emerged as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus. [] This enzyme plays a key role in the pyrimidine synthesis pathway, making it a potential target for antimicrobial therapies. []

Relevance: Moiety 27 and 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide share the 3,5-dimethyl-1H-pyrazol-1-yl moiety. This common structural feature may contribute to their respective biological activities, potentially influencing their interactions with target proteins. []

N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

Compound Description: Identified as a potential inhibitor of dCTP deaminase from Campylobacter concisus, moiety 150 exhibits promising antimicrobial activity against this pathogen. [] This suggests its potential as a lead compound for developing novel antimicrobial agents. []

Relevance: Similar to moiety 27, both moiety 150 and 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide possess an amide group within their structures. This shared functional group could contribute to their interactions with biological targets, highlighting a structural connection between these compounds. []

3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

Compound Description: Moiety 64 demonstrated inhibitory activity against dCTP deaminase from Campylobacter concisus. [] Its potential for disrupting pyrimidine synthesis in this pathogen indicates its relevance as a starting point for designing new antimicrobial compounds. []

Relevance: Although differing significantly in their overall structure, moiety 64 and 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide both belong to the broader class of amide derivatives. This shared chemical classification, stemming from the presence of the amide group, suggests a potential for common biological activities, although their specific mechanisms of action may differ. []

Overview

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules that target specific biological pathways, particularly those associated with cancer and other diseases influenced by chromatin remodeling and transcriptional regulation.

Source

The compound is referenced in various scientific literature and patents, particularly focusing on its pharmacological properties and mechanisms of action. Notably, it has been highlighted in patent documentation as a candidate for treating diseases such as cancer by inhibiting specific bromodomain-containing proteins .

Classification

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be classified as an amide derivative featuring a morpholinopyridazine moiety. Its structure suggests potential activity as a small molecule inhibitor, particularly in the context of cancer therapeutics.

Synthesis Analysis

Methods

The synthesis of 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Morpholinopyridazine Unit: This can be achieved through cyclization reactions involving pyridazine derivatives and morpholine.
  2. Amidation Reaction: The final step usually involves the reaction of the morpholinopyridazine with a suitable benzoyl chloride or similar acylating agent to form the amide bond.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. The use of solvents like dimethylformamide or dichloromethane is common during these reactions to facilitate solubility and reactivity.

Molecular Structure Analysis

Structure

The molecular formula for 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is C19H22N4OC_{19}H_{22}N_{4}O. The structural representation includes:

  • Two methyl groups at the 3 and 5 positions on the benzene ring.
  • A phenyl group substituted with a morpholinopyridazine moiety at the para position.

Data

  • Molecular Weight: Approximately 318.41 g/mol.
  • InChI Key: A unique identifier for chemical substances that provides information about its structure.
Chemical Reactions Analysis

Reactions

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is expected to participate in various chemical reactions typical for amides, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its corresponding acid and amine.
  2. Nucleophilic Substitution: The presence of the morpholine group may allow for further functionalization through nucleophilic attacks.

Technical Details

Kinetics and thermodynamics of these reactions depend on solvent choice, temperature, and concentration. Reaction pathways can be optimized through experimental design.

Mechanism of Action

Process

The mechanism of action for 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide primarily involves inhibition of bromodomain-containing proteins such as BRG1 and BRM. These proteins are crucial in regulating gene expression associated with oncogenesis.

Data

Research indicates that compounds targeting bromodomains can modulate transcriptional programs linked to cancer progression. The compound's ability to disrupt these pathways could lead to reduced tumor growth and enhanced sensitivity to existing therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases during hydrolysis.

Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, making it a suitable candidate for further pharmacological evaluation.

Applications

Scientific Uses

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has potential applications in:

  1. Cancer Research: As an inhibitor of bromodomain proteins, it may serve as a therapeutic agent in various cancer types.
  2. Pharmacological Studies: Useful in elucidating the role of chromatin remodeling in gene regulation.
  3. Drug Development: Potential lead compound for developing new therapies targeting transcriptional dysregulation in diseases.

Properties

CAS Number

899746-11-3

Product Name

3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

IUPAC Name

3,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C23H24N4O2

Molecular Weight

388.471

InChI

InChI=1S/C23H24N4O2/c1-16-13-17(2)15-19(14-16)23(28)24-20-5-3-18(4-6-20)21-7-8-22(26-25-21)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,24,28)

InChI Key

KAFACSSXFOERJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.